Biochemical Potency: GSK591 Demonstrates 5.5-Fold Superior IC50 Compared to Direct Precursor EPZ015666
In a comparative biochemical assay, GSK591 (EPZ015866) exhibits an IC50 of 4 nM against PRMT5, representing a 5.5-fold improvement in potency over its direct precursor EPZ015666 (IC50 = 22 nM) [1]. Both compounds were evaluated using the PRMT5/MEP50 complex methylating histone H4 [2]. This potency enhancement was achieved through iterative structure-guided optimization while maintaining the substrate-competitive mechanism of action .
| Evidence Dimension | PRMT5 inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | EPZ015666 (IC50 = 22 nM) |
| Quantified Difference | 5.5-fold more potent |
| Conditions | In vitro biochemical assay; PRMT5/MEP50 complex methylating histone H4 |
Why This Matters
For researchers requiring maximum target engagement at minimal compound concentration—particularly in sensitive cellular models or when optimizing dose-response relationships—GSK591 offers a significant potency advantage over the earlier tool compound EPZ015666.
- [1] Li, X., et al. Recent Advances in Targeting Protein Arginine Methyltransferases. Cancers, 2023, 15(24), 5855. View Source
- [2] Duncan, K. W., et al. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666. ACS Medicinal Chemistry Letters, 2016, 7(2), 162-166. View Source
